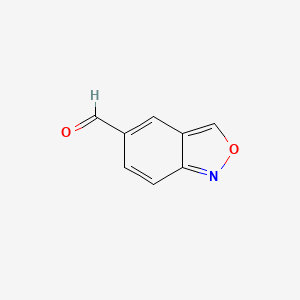

2,1-Benzoxazole-5-carbaldehyde

Description

BenchChem offers high-quality 2,1-Benzoxazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1-Benzoxazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,1-benzoxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)5-11-9-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBSNKPZRFQGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NOC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369380-78-8 | |

| Record name | 2,1-benzoxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1,3-Benzoxazole-5-carbaldehyde from 2-Aminophenol

Executive Summary & Scientific Distinction

This guide details the synthesis of 1,3-benzoxazole-5-carbaldehyde starting from 2-aminophenol .

Critical Scientific Note on Isomerism: It is imperative to distinguish between 1,3-benzoxazole (standard benzoxazole) and 2,1-benzoxazole (anthranil).

-

1,3-Benzoxazole: Formed from 2-aminophenol and a C1 source (aldehyde/acid). The oxygen and nitrogen atoms are separated by one carbon.[1]

-

2,1-Benzoxazole (Anthranil): Formed from 2-nitrobenzaldehyde or 2-aminobenzaldehyde . The oxygen and nitrogen atoms are directly bonded (isoxazole fusion).

As the starting material specified is 2-aminophenol , the chemically viable product is the 1,3-benzoxazole scaffold. Direct conversion of 2-aminophenol to 2,1-benzoxazole is not chemically feasible without complex multi-step rearrangements that effectively reconstruct the aromatic substitution pattern. Therefore, this guide focuses on the high-yield synthesis of the 1,3-isomer , a privileged scaffold in drug discovery for kinase inhibitors and antimicrobial agents.

Strategic Synthetic Pathway

The synthesis requires introducing a formyl group at the 5-position of the benzoxazole ring. Direct formylation of benzoxazole is often non-regioselective. The most robust "field-proven" strategy involves functionalizing the precursor prior to or during ring closure, followed by late-stage formylation.

The Route: Bromination-Cyclization-Formylation

-

Regioselective Bromination: Convert 2-aminophenol to 2-amino-4-bromophenol . The bromine at position 4 (para to the hydroxyl group) translates to position 5 on the final benzoxazole ring.

-

Cyclization: Condensation with triethyl orthoformate or formic acid to yield 5-bromobenzoxazole .

-

Lithiation-Formylation: Lithium-halogen exchange followed by DMF quench to install the aldehyde.

Regiochemistry Mapping

-

2-Aminophenol Position 4 (Para to OH): Becomes Position 5 in 1,3-Benzoxazole.

-

2-Aminophenol Position 5 (Para to NH₂): Becomes Position 6 in 1,3-Benzoxazole.

-

Note: Bromination of 2-aminophenol favors the position para to the hydroxyl group (Position 4) due to the synergistic directing effects in acidic media or N-protection strategies.

Visualization of Reaction Logic

Caption: Logical flow for the synthesis of 1,3-benzoxazole-5-carbaldehyde, highlighting the critical regiochemical translation from phenol C4 to benzoxazole C5.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of 2-Amino-4-bromophenol

Direct bromination of 2-aminophenol can lead to oxidation (quinones) or poly-bromination. The N-acetyl protection strategy ensures high yield and correct regioselectivity.

Reagents: 2-Aminophenol, Acetic Anhydride, Bromine (Br₂), Hydrochloric Acid (HCl).[2]

-

Acetylation: Dissolve 2-aminophenol (1.0 eq) in acetic acid. Add acetic anhydride (1.1 eq) dropwise at 0°C. Stir at RT for 1 hour. Pour into ice water; filter the precipitate (N-acetyl-2-aminophenol).

-

Bromination: Dissolve the amide in glacial acetic acid. Add Br₂ (1.05 eq) dropwise at 10-15°C. The hydroxyl group directs the bromine to the para position (C4). Stir for 2 hours. Pour into water containing sodium bisulfite (to quench excess Br₂). Filter the solid (4-bromo-2-acetamidophenol).

-

Hydrolysis: Reflux the brominated intermediate in 6M HCl/Ethanol (1:1) for 3 hours. Neutralize with Na₂CO₃ to pH 7-8. Extract with ethyl acetate or filter the precipitate.

-

Yield Target: 75-85% (over 3 steps).

-

Checkpoint: ¹H NMR should show a doublet (~6.8 ppm) and a doublet of doublets (~7.1 ppm) indicating 1,2,4-substitution pattern.

-

Step 3: Cyclization to 5-Bromobenzoxazole

This step forms the oxazole ring. Triethyl orthoformate is preferred for mild conditions and high atom economy.

Reagents: 2-Amino-4-bromophenol, Triethyl orthoformate (TEOF), p-Toluenesulfonic acid (cat.).

-

Mix 2-amino-4-bromophenol (10 mmol) with TEOF (15 mL).

-

Add a catalytic amount of p-TsOH (10 mg).

-

Reflux the mixture (approx. 146°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Evaporate excess TEOF under reduced pressure.

-

Purification: Flash chromatography (Silica, Hexane/EtOAc).

-

Yield Target: 85-90%.

-

Data: Product is 5-bromobenzoxazole. The C2 proton appears as a singlet around 8.1 ppm.

-

Step 4: Formylation (The "Vilsmeier" Alternative or Lithiation)

While Vilsmeier-Haack can sometimes be used, the Lithium-Halogen Exchange is the gold standard for installing formyl groups on deactivated or heterocyclic rings with precise control.

Reagents: 5-Bromobenzoxazole, n-Butyllithium (n-BuLi, 2.5M in hexanes), Anhydrous DMF, Anhydrous THF.

-

Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve 5-bromobenzoxazole (5 mmol) in anhydrous THF (20 mL) and cool to -78°C (Dry ice/Acetone bath).

-

Exchange: Add n-BuLi (5.5 mmol) dropwise over 10 minutes. Maintain temperature < -70°C. The solution may turn yellow/orange. Stir for 30-45 mins to form the 5-lithio species.

-

Quench: Add anhydrous DMF (10 mmol) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[2][3] Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Data Summary & Troubleshooting

| Parameter | Specification / Observation |

| Target Molecule | 1,3-Benzoxazole-5-carbaldehyde |

| Appearance | Pale yellow to off-white solid |

| Key ¹H NMR Signals | CHO: ~10.05 ppm (s, 1H)C2-H: ~8.25 ppm (s, 1H)Ar-H: Doublet (~7.9), Singlet (~8.3, H4), DD (~7.8) |

| Key IR Bands | 1690-1700 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N) |

| Common Pitfall | Regioselectivity: Without N-protection, bromination may occur at C6 or di-bromination may occur. Ensure mono-bromination at C4. |

| Safety | n-BuLi is pyrophoric. TEOF is flammable. Perform all reactions in a fume hood. |

References

-

BenchChem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[4]Link

-

Organic Chemistry Portal. Synthesis of Benzoxazoles - Recent Literature.Link

-

Sigma-Aldrich. 2-Amino-4-bromophenol Product & Reactant Data.Link

-

RSC Advances. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[5]Link

-

ChemicalBook. Synthesis of 2-Amino-4-bromophenol from 4-Bromo-2-nitrophenol.Link

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Elucidating the Structure of a Pharmacologically Relevant Scaffold

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,1-Benzoxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] As structural isosteres of naturally occurring nucleic bases, they can readily interact with biological macromolecules, making them attractive candidates for drug development.[4] 2,1-Benzoxazole-5-carbaldehyde, an aldehyde-functionalized derivative, represents a key synthetic intermediate, allowing for further molecular elaboration to create diverse compound libraries.

The unambiguous confirmation of its molecular structure is the first critical step in any research and development pipeline. Without this foundational data, all subsequent biological and pharmacological results are rendered invalid. This guide provides a comprehensive, multi-technique spectroscopic protocol for the structural elucidation of 2,1-Benzoxazole-5-carbaldehyde. As a senior application scientist, the following sections are designed not merely as a list of procedures, but as a self-validating analytical workflow, explaining the causality behind each experimental choice and the interpretation of the resulting data. Spectroscopic analysis is the gold standard for the structural confirmation of synthesized heterocyclic compounds.[1][5]

Molecular Identity

| Property | Value |

| Chemical Name | 2,1-Benzoxazole-5-carbaldehyde |

| Molecular Formula | C₈H₅NO₂[6] |

| Molecular Weight | 147.13 g/mol |

| Monoisotopic Mass | 147.03203 Da[6] |

| Canonical SMILES | C1=CC2=NOC=C2C=C1C=O[6] |

| InChIKey | VOBSNKPZRFQGDG-UHFFFAOYSA-N[6] |

Overall Analytical Workflow

The comprehensive characterization of a molecule like 2,1-Benzoxazole-5-carbaldehyde relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a system of cross-validation.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule, providing detailed information about the carbon-proton framework.[2]

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR reveals the number of distinct protons and their local electronic environments. For benzoxazole derivatives, aromatic protons typically resonate in the downfield region between δ 7.0 and 8.5 ppm due to the deshielding effect of the ring current.[2]

Predicted ¹H NMR Spectrum:

-

Aldehyde Proton (-CHO): The most downfield signal, expected around δ 9.9-10.1 ppm . This significant deshielding is caused by the strong electron-withdrawing nature of the carbonyl group and its magnetic anisotropy. It will appear as a singlet (s).

-

Benzoxazole Ring Protons: The protons on the fused ring system will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region of δ 7.5-8.5 ppm .[2] The exact shifts and coupling constants depend on their position relative to the aldehyde group and the heteroatoms in the oxazole ring.

-

The proton on the oxazole ring (H-3) is expected to be a singlet.

-

The protons on the benzene ring (H-4, H-6, H-7) will show characteristic splitting based on their coupling with adjacent protons.

-

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) |

| Aromatic-H | 7.5 - 8.5 | Multiplets (m) |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 1-5 mg of purified 2,1-Benzoxazole-5-carbaldehyde.[2]

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it must fully dissolve the sample without interfering with its signals.

-

Data Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

-

Obtain a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon Framework Elucidation

¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule.[2]

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of δ 190-195 ppm .

-

Aromatic & Heterocyclic Carbons: The eight carbons of the benzoxazole ring system will appear in the aromatic region, generally between δ 110-165 ppm . The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-3a, C-7a) will be further downfield.[2] The specific chemical shifts are influenced by the electronic effects of the heteroatoms and the aldehyde substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Benzoxazole C=N/C-O | 145 - 165 |

| Benzoxazole C-Ar | 110 - 140 |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A higher concentration is required for ¹³C NMR due to the low natural abundance of the isotope. Use 10-25 mg of the sample dissolved in ~0.6 mL of deuterated solvent.[2]

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.

-

A greater number of scans (often several hundred to thousands) is necessary compared to ¹H NMR to achieve an adequate signal.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7]

Predicted FT-IR Absorptions:

The structure of 2,1-Benzoxazole-5-carbaldehyde contains several key functional groups that will give rise to characteristic absorption bands.

-

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1715 cm⁻¹ . Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).

-

Aromatic C=C Stretch: Medium to weak absorptions from the stretching of the carbon-carbon double bonds in the benzene ring will appear in the 1450-1600 cm⁻¹ region.

-

C=N and C-O Stretches: The vibrations of the oxazole ring will produce characteristic bands. The C=N stretch is typically observed around 1610-1660 cm⁻¹ , often overlapping with the C=C stretches. The C-O stretch will appear in the 1200-1250 cm⁻¹ region.[1]

-

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ) confirms the presence of hydrogens attached to the aromatic ring.

-

Aldehyde C-H Stretch: Two weak, but characteristic, bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublet).

Table 3: Predicted FT-IR Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2820 & ~2720 | Weak |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium |

| Aldehyde C=O | Stretch | 1700 - 1715 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Heterocyclic C=N | Stretch | 1610 - 1660 | Medium |

| Heterocyclic C-O | Stretch | 1200 - 1250 | Strong |

Experimental Protocol: FT-IR

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the purified, dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and straightforward method.

-

Solid (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty accessory (or pure KBr pellet). This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.[5] For 2,1-Benzoxazole-5-carbaldehyde (C₈H₅NO₂), the expected exact mass is 147.03203 Da.

Predicted Fragmentation Pattern (Electron Ionization - EI):

Under EI-MS, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The analysis of these fragments helps to piece together the molecular structure.

-

Molecular Ion (M⁺˙): A prominent peak at m/z = 147 corresponding to the intact radical cation.

-

Loss of H• (M-1): A very common fragmentation for aldehydes, leading to the formation of a stable acylium cation at m/z = 146 .[8]

-

Loss of Formyl Radical (M-29): Cleavage of the aldehyde group (-CHO) will result in a fragment at m/z = 118 .

-

Loss of CO (M-28): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose carbon monoxide, leading to a fragment at m/z = 118 .

-

Ring Fragmentation: Further fragmentation of the stable benzoxazole ring system can lead to smaller ions, providing confirmation of the core structure.

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with a Gas Chromatography (GC-MS) system for separation and analysis.[8]

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments to within a few parts per million (ppm).

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of light in the ultraviolet-visible range, which corresponds to electronic transitions within the molecule. It is particularly useful for characterizing compounds with conjugated π-systems.[1]

Predicted UV-Vis Absorption:

The conjugated system of the benzoxazole ring extended by the carbonyl group of the aldehyde constitutes a significant chromophore. This extended conjugation is expected to result in strong absorption in the UVA range.

-

π → π* Transitions: Strong absorption bands are expected between 300-380 nm . Derivatives of 2-(2'-hydroxyphenyl)benzoxazole, for instance, show maximum absorption wavelengths (λmax) in the range of 336 to 374 nm.[9] The exact λmax will be influenced by the solvent polarity. These absorptions correspond to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 4: Predicted UV-Visible Absorption

| Transition Type | Predicted λmax (nm) | Chromophore |

| π → π* | 300 - 380 | Conjugated Benzoxazole-Aldehyde System |

Experimental Protocol: UV-Vis

-

Solvent Selection: Choose a spectroscopic grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law.

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Record a baseline (blank) spectrum using a cuvette filled with the pure solvent.

-

Record the sample's absorption spectrum over a range of approximately 200-600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Conclusion: A Validated Structural Assignment

By integrating the data from NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, a definitive and self-validating structural assignment for 2,1-Benzoxazole-5-carbaldehyde can be achieved. The NMR data confirms the carbon-proton framework and the specific connectivity of the aldehyde group. FT-IR validates the presence of the key functional groups. Mass spectrometry provides the exact molecular weight and corroborates the structure through predictable fragmentation. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. This multi-faceted approach ensures the highest level of scientific integrity, providing a solid foundation for any subsequent use of this compound in research or drug development.

References

- BenchChem. (2025).

- BenchChem. (n.d.). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. BenchChem.

- ResearchGate. (n.d.).

- Gautam, M. K., et al. (2025).

- Chauhan, B., et al. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- MDPI. (2026).

- PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

- Journal of Chemical and Pharmaceutical Research. (2012).

- PubChemLite. (n.d.). 2,1-benzoxazole-5-carbaldehyde (C8H5NO2).

- IJPPR. (2025).

- BenchChem. (n.d.).

- da Silva, J. F., et al. (n.d.). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. ijpsr.com [ijpsr.com]

- 6. PubChemLite - 2,1-benzoxazole-5-carbaldehyde (C8H5NO2) [pubchemlite.lcsb.uni.lu]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scielo.br [scielo.br]

Unlocking the 2,1-Benzoxazole-5-carbaldehyde Scaffold: A Technical Guide to Properties, Reactivity, and Late-Stage Functionalization

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of novel heterocyclic fragments with orthogonal functionalization vectors is paramount. The 2,1-benzoxazole (anthranil) core is a privileged, albeit underutilized, fused heterocycle. Specifically, 2,1-benzoxazole-5-carbaldehyde represents a highly versatile building block. It combines the unique electronic properties of the anthranil core—characterized by a highly reactive C3 position and a labile N-O bond—with a C5-carbaldehyde handle.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, orthogonal reactivity pathways, and self-validating experimental protocols for 2,1-benzoxazole-5-carbaldehyde, designed to accelerate your fragment-based drug discovery (FBDD) campaigns.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of 2,1-benzoxazole-5-carbaldehyde is critical for predicting its behavior in both synthetic workflows and biological assays. The data summarized below highlights its utility as a low-molecular-weight fragment with excellent ligand efficiency potential.

Table 1: Physicochemical Properties & Pharmacological Relevance

| Parameter | Value | Causality / Impact on Drug Design |

| Molecular Formula | C8H5NO2 | Low atom count allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5 limits. |

| Monoisotopic Mass | 147.032 Da | Essential for precise LC-HRMS tracking during high-throughput screening and reaction monitoring[1]. |

| Predicted XLogP | ~1.0 | Indicates excellent aqueous solubility, minimizing lipophilic promiscuity and non-specific protein binding[1]. |

| Core Structure | Anthranil | Fused benzene and 1,2-oxazole ring; acts as a bioisostere for indoles, benzisoxazoles, and benzofurans. |

| N-O Bond Lability | High | Highly susceptible to reductive cleavage, serving as a masked aniline or precursor to quinoline scaffolds[2]. |

Electronic Structure and Orthogonal Reactivity

The true power of 2,1-benzoxazole-5-carbaldehyde lies in its orthogonal reactivity. As a Senior Application Scientist, I design synthetic routes that exploit three distinct reactive nodes on this molecule:

-

The C5-Carbaldehyde: Behaves as a standard electrophile, ideal for reductive aminations, Wittig olefinations, and condensation reactions.

-

The C3 Position: Inherently electrophilic but can be coaxed into direct C-H arylation via transition-metal catalysis[3].

-

The N-O Bond: Functions as a latent reactive site. It can be selectively cleaved via iron-catalyzed or electrochemical reduction to yield highly functionalized o-aminobenzophenones or anilines[2]. Modern electrochemical methods utilizing diorganyl diselenides have also been developed to synthesize this core from o-nitrophenylacetylenes[4].

Orthogonal reactivity pathways of 2,1-benzoxazole-5-carbaldehyde.

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the reagent choice and a diagnostic checkpoint to verify success before proceeding.

Workflow A: Chemoselective Reductive Amination at C5

Objective: Convert the C5-aldehyde to an amine without triggering the reduction of the highly sensitive N-O bond.

-

Causality: The N-O bond of anthranils is highly labile and susceptible to strong reducing agents[2]. Utilizing aggressive hydrides (e.g., LiAlH₄ or NaBH₄) will indiscriminately cleave the heterocycle, yielding o-aminobenzyl alcohols. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) because its electron-withdrawing acetate groups attenuate hydride nucleophilicity, making it strictly chemoselective for the transient iminium ion.

Step-by-Step Protocol:

-

Imine Formation: Dissolve 2,1-benzoxazole-5-carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Note: DCE is preferred over methanol to prevent competitive acetal formation and to maintain an aprotic environment that stabilizes the anthranil core.

-

Chemoselective Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

-

Self-Validating Checkpoint (LC-MS): Quench a 10 µL reaction aliquot in saturated NaHCO₃ and analyze via LC-MS.

-

Validation: The presence of the intact

product mass confirms success. If an

-

-

Workup: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow B: Palladium-Catalyzed C3-Direct Arylation

Objective: Install an aryl group at the C3 position via direct C-H activation to expand the molecule's hydrophobic footprint.

-

Causality: While the C3 position is naturally electrophilic, it can undergo selective cross-coupling with aryl bromides under specific Pd-catalysis conditions[3]. Cyclopentyl methyl ether (CPME) is selected as the solvent because its high boiling point (106 °C) accommodates the thermal activation energy required for C-H insertion, while its low peroxide formation rate protects the oxidation-sensitive anthranil core.

Step-by-Step Protocol:

-

Catalyst Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq) in anhydrous CPME (0.1 M). Stir for 15 minutes at room temperature.

-

Substrate Addition: Add 2,1-benzoxazole-5-carbaldehyde (1.0 eq) and the target Aryl Bromide (1.2 eq). Seal the flask and heat to 100 °C for 12 hours.

-

Self-Validating Checkpoint (¹H NMR): Withdraw a 0.1 mL aliquot, filter through a micro-Celite pad, remove the solvent, and dissolve in CDCl₃ for ¹H NMR.

-

Validation: The definitive diagnostic marker is the disappearance of the sharp C3-H singlet (typically observed around 8.5–9.0 ppm). If this singlet persists, the catalytic cycle has stalled (likely due to oxygen ingress or catalyst poisoning).

-

-

Purification: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography.

Applications in Drug Discovery

The 2,1-benzoxazole-5-carbaldehyde scaffold is highly prized in drug development for two primary reasons:

-

Bioisosterism: It serves as an excellent bioisostere for indoles and benzofurans, often improving the metabolic stability of a lead compound by altering the site of cytochrome P450-mediated oxidation.

-

Covalent Modifier Potential: The lability of the N-O bond can be exploited in targeted covalent inhibitors (TCIs). Upon binding to a specific target pocket, the local microenvironment can trigger heterocycle ring-opening, trapping the molecule in a highly stable, target-bound conformation.

References

1.[1] Title: PubChemLite - 2,1-benzoxazole-5-carbaldehyde (C8H5NO2) | Source: uni.lu | URL: 1 2.[3] Title: Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides | Source: researchgate.net | URL: 3 3.[2] Title: Synthesis of 3-Phenyl-2,1-benzisoxazoles via Conversion of Diethyl α-(o-Nitroaryl)benzylphosphonates | Source: chem-soc.si | URL: 2 4.[4] Title: Recent Advances in the Use of Diorganyl Diselenides as Versatile Catalysts | Source: mdpi.com | URL: 4

Sources

The Benzoxazole Pharmacophore: A Technical Guide to Structural Optimization and Biological Application

Executive Summary

The benzoxazole scaffold (1-oxa-3-aza-1H-indene) represents a privileged structure in medicinal chemistry, functioning as a bioisostere of naturally occurring nucleotides (adenine/guanine) and amino acid residues (tryptophan). Its utility spans from FDA-approved orphan drugs like Tafamidis (for transthyretin amyloidosis) to experimental broad-spectrum antimicrobials targeting DNA gyrase.

This technical guide provides a structural analysis of the benzoxazole pharmacophore, detailed synthetic protocols for library generation, and validated biological assays for evaluating potency. It is designed for medicinal chemists and pharmacologists seeking to leverage this scaffold for lead optimization.

Part 1: Structural Basis & Pharmacophore Analysis[1]

Electronic Architecture and Binding Modes

The benzoxazole core consists of a benzene ring fused to an oxazole ring. Its lipophilicity (logP ~2.0 for the parent heterocycle) allows for excellent membrane permeability, while the heteroatoms provide critical hydrogen bond acceptor (N) and donor/acceptor (O) sites.

-

The C-2 Position (Critical Vector): The C-2 carbon is the primary vector for diversification. Substitution here dictates target specificity. For instance, a 2-phenyl substitution creates a planar, conjugated system capable of intercalating DNA or fitting into narrow hydrophobic pockets of kinases (e.g., VEGFR-2).

-

The C-5/C-6 Positions (Electronic Tuning): Substituents on the benzene ring modulate the pKa of the oxazole nitrogen. Electron-withdrawing groups (EWGs) like -Cl or -NO2 at C-5 typically enhance antimicrobial potency by increasing the lipophilicity and altering the electrostatic potential surface, facilitating interaction with bacterial cell walls [1].

Bioisosterism

Benzoxazole acts as a direct isostere for:

-

Indole: Mimicking the side chain of Tryptophan.

-

Purines: Mimicking Adenine/Guanine, allowing it to act as an ATP-competitive inhibitor in kinase domains or DNA gyrase ATPase subunits.

Part 2: Therapeutic Verticals & Mechanisms[2]

Case Study: Tafamidis (TTR Stabilization)

Tafamidis (2-(3,5-dichloro-phenyl)-benzoxazole-6-carboxylic acid) is the gold standard for benzoxazole therapeutic application.[1]

-

Mechanism: It binds to the thyroxine-binding sites of the transthyretin (TTR) tetramer.[1][2]

-

Causality: By occupying these sites with high affinity (Kd ~2 nM), it kinetically stabilizes the tetramer, preventing its dissociation into monomers—the rate-limiting step in amyloid fibril formation [2].[1]

Antimicrobial Activity: DNA Gyrase Inhibition

Synthetic benzoxazole derivatives (specifically 2,5-disubstituted analogs) have emerged as potent inhibitors of bacterial DNA gyrase (GyrB subunit), an enzyme essential for DNA replication.

-

Mechanism: The benzoxazole nitrogen forms a hydrogen bond with Asp73 (in E. coli numbering), while the hydrophobic benzene ring engages in Van der Waals interactions within the ATP-binding pocket. This locks the enzyme in an inactive conformation, halting supercoiling [3].

Visualization: DNA Gyrase Inhibition Pathway

Caption: Mechanism of bacterial growth arrest via benzoxazole-mediated DNA Gyrase (GyrB) inhibition.

Part 3: Synthesis & Optimization Strategy

To ensure reproducibility, we utilize a Methanesulfonic Acid (MSA) Mediated Cyclization . This protocol is superior to polyphosphoric acid (PPA) methods due to easier workup and lower reaction temperatures, preserving sensitive functional groups [4].

Standard Operating Procedure (SOP): One-Pot Cyclization

Reagents:

-

2-Aminophenol (1.0 equiv)[3]

-

Carboxylic Acid Derivative (1.0 equiv)[3]

-

Methanesulfonic Acid (MSA) (Solvent/Catalyst)[4]

Protocol:

-

Charge: In a round-bottom flask, dissolve 2-aminophenol (e.g., 5 mmol) and the corresponding carboxylic acid (5 mmol) in MSA (5 mL).

-

Cyclize: Heat the mixture to 80–100°C under magnetic stirring. Monitor via TLC (System: Hexane/EtOAc 3:1). Reaction typically completes in 2–4 hours.

-

Quench: Cool the reaction to room temperature. Pour the mixture slowly into crushed ice (50 g) with vigorous stirring.

-

Neutralize: Adjust pH to ~8 using saturated NaHCO₃ solution. The product will precipitate as a solid.

-

Purify: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water. If oil forms, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via column chromatography.

Visualization: Synthetic Workflow

Caption: MSA-mediated one-pot synthesis of 2-substituted benzoxazoles.

Part 4: Experimental Validation Protocols

To satisfy the requirement for self-validating systems, the following assays include specific quality control (QC) steps.

Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of benzoxazole derivative inhibiting visible bacterial growth.

Protocol:

-

Preparation: Dissolve test compounds in DMSO to 1 mg/mL. Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Adjust bacterial culture (S. aureus ATCC 29213 or E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in MHB. Add 100 µL to each well.

-

Controls:

-

Positive Control: Ciprofloxacin (0.01–10 µg/mL).

-

Negative Control: DMSO vehicle (ensure <1% final v/v).

-

Sterility Control: Un-inoculated media.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Visual turbidity inspection or absorbance at 600 nm (OD600).

-

QC Criteria: The MIC is valid only if the Positive Control falls within CLSI defined ranges and Sterility Control shows no growth.

Cytotoxicity Screening: MTT Assay

Objective: Assess selectivity index (SI) by determining toxicity against mammalian cells (e.g., HEK293 or Vero).

Protocol:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Treat with benzoxazole derivatives (0.1 – 100 µM) for 48 hours.

-

Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours at 37°C.

-

Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm.

-

Calculation:

Part 5: Structure-Activity Relationship (SAR) Summary[7][8]

The following table summarizes the impact of substitutions based on recent literature [1][5].

| Position | Substituent | Effect on Activity | Mechanistic Rationale |

| C-2 | Phenyl | High (Anticancer/Antimicrobial) | Planarity facilitates DNA intercalation and hydrophobic pocket filling. |

| C-2 | Pyridyl | Moderate to High | Introduces additional N-acceptor; improves water solubility. |

| C-5 | Chlorine/Fluorine | High (Antimicrobial) | Increases lipophilicity (logP) and metabolic stability; enhances cell wall penetration. |

| C-5 | Methyl | Moderate | Weak electron donor; optimal for steric fit in some kinase pockets. |

| C-6 | Carboxylic Acid | High (TTR Stabilization) | Critical for electrostatic interaction with Lys15 in TTR (as seen in Tafamidis). |

Visualization: SAR Map

Caption: Pharmacophore map highlighting critical substitution points on the benzoxazole scaffold.

References

-

Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Serbian Chemical Society. [Link]

-

Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Saudi Chemical Society. [Link]

-

One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. [Link]

-

A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. [Link]

Sources

2,1-Benzoxazole-5-carbaldehyde: Structural Elucidation and Technical Analysis

Executive Summary

This technical guide details the structural architecture, synthesis, and analytical characterization of 2,1-benzoxazole-5-carbaldehyde (also known as anthranil-5-carbaldehyde ). Unlike its more common isomers (1,3-benzoxazole and 1,2-benzisoxazole), the 2,1-benzoxazole scaffold possesses a unique pseudo-aromatic character and a labile N–O bond that imparts distinct reactivity and spectral signatures. This document is designed for medicinal chemists and structural biologists requiring a definitive reference for synthesizing and validating this specific heterocyclic core.

Structural Architecture & Chemical Logic

The 2,1-benzoxazole (anthranil) core is a bicyclic system where a benzene ring is fused to an isoxazole ring across the 3,4-positions (systematic numbering) or, more commonly, the N-O bond bridges the 1,2-positions relative to the fusion.

Isomeric Distinction

Confusion often arises between the three benzoxazole isomers. Precise nomenclature is critical for database retrieval and retrosynthetic planning.

| Isomer | Common Name | Structure Description | Key Feature |

| 2,1-Benzoxazole | Anthranil | N at pos 2, O at pos 1 | Target Molecule. Labile N–O bond; |

| 1,2-Benzisoxazole | Indoxazole | N at pos 1, O at pos 2 | Stable N–O bond; often formed from oximes. |

| 1,3-Benzoxazole | Benzoxazole | N at pos 3, O at pos 1 | Most stable; formed from 2-aminophenol. |

The 5-Carbaldehyde Moiety

In 2,1-benzoxazole-5-carbaldehyde, the formyl group (-CHO) is located at position 5. Based on the ring numbering logic:

-

C-3: The imine-like carbon in the heterocyclic ring.

-

C-5: Located on the benzene ring, meta to the bridgehead carbon

and para to the bridgehead carbon

This substitution pattern is chemically significant because the electron-withdrawing aldehyde at C-5 deactivates the ring towards electrophilic aromatic substitution but activates the C-3 position for nucleophilic attack, stabilizing the ring-opened intermediates often seen in anthranil chemistry.

Synthesis Strategy: The Reductive Cyclization Protocol[1]

The most robust route to 2,1-benzoxazoles is the reductive cyclization of o-nitrobenzaldehyde derivatives. For the 5-carbaldehyde derivative, the starting material is 2-nitro-5-formylbenzaldehyde (or its protected acetal).

Retrosynthetic Analysis

The formation of the N–O bond is achieved not by direct oxidation, but by the partial reduction of a nitro group to a nitroso or hydroxylamine intermediate, which then condenses intramolecularly with the ortho-formyl group.

Figure 1: Reductive cyclization pathway for the synthesis of the anthranil core.

Chemoselectivity Challenges

Using strong reducing agents (e.g.,

Analytical Characterization & Structural Elucidation

Validating the 2,1-benzoxazole structure requires distinguishing it from the 1,2-isomer. The following spectral data provides a self-validating confirmation system.

Nuclear Magnetic Resonance (NMR)

The proton at position 3 (H-3) is the diagnostic handle.

-

NMR (400 MHz,

- 9.8 – 10.1 ppm (s, 1H): Aldehyde proton (-CHO).

- 8.9 – 9.4 ppm (s, 1H): H-3 Proton. This is the definitive signal for anthranils. It is significantly deshielded compared to the H-3 of 1,2-benzisoxazoles (which typically appears ~8.0–8.5 ppm).

-

Aromatic Region (7.5 – 8.5 ppm): Three protons corresponding to H-4, H-6, and H-7.[1] H-4 (adjacent to the aldehyde) will likely appear as a doublet showing meta coupling to H-6.

-

NMR:

-

~191 ppm: Aldehyde Carbonyl (

- ~155–160 ppm: C-3 Carbon (Imine-like).

- ~115–135 ppm: Aromatic carbons.

-

~191 ppm: Aldehyde Carbonyl (

Mass Spectrometry (MS)

Anthranils exhibit a specific fragmentation pattern due to the weak N–O bond.

-

Molecular Ion (

): 147 m/z. -

Primary Fragment (

): Loss of -

Secondary Fragment (

): Loss of

Infrared Spectroscopy (IR)

-

1690–1710

: Strong -

1630–1650

: -

Note: The absence of broad O-H or N-H bands rules out the open-chain oxime or amine intermediates.

Reactivity Profile & Stability

Researchers must handle 2,1-benzoxazole-5-carbaldehyde with an understanding of its "masked" reactivity.

-

Ring Opening (Base Sensitivity): In the presence of strong bases (e.g., NaOH, alkoxides), the H-3 proton can be deprotonated, or the ring can open to form 2-amino-5-formylbenzoate derivatives. Reactions involving the aldehyde (e.g., Knoevenagel condensation) should use mild bases (piperidine/acetic acid) to preserve the heterocyclic core.

-

Davis-Beirut Reaction Context: This scaffold is a potent electrophile. It reacts with amines and enamines to form quinoline-3-carboxaldehydes, a valuable transformation in drug discovery.

Figure 2: Reactivity map highlighting the stability limits of the anthranil core.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 2,1-benzoxazole-5-carbaldehyde via

Materials

-

2-Nitro-5-formylbenzaldehyde (1.0 eq)

-

Tin(II) chloride dihydrate (

) (3.0 eq) -

Solvent: Ethanol/Ethyl Acetate (1:1) or Methanol[2]

-

Workup:

(sat. aq.), Ethyl Acetate, Brine.

Step-by-Step Methodology

-

Preparation: Dissolve 2-nitro-5-formylbenzaldehyde (5 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Reduction: Cool the solution to 0°C. Add

(15 mmol) portion-wise to control the exotherm. -

Cyclization: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (the starting nitro compound is more polar than the anthranil product).

-

Checkpoint: If the reaction stalls, mild heating (40°C) may be required, but avoid reflux to prevent polymerization of the aldehyde.

-

-

Quenching: Pour the reaction mixture into ice-cold saturated

solution. A thick white precipitate of tin salts will form. -

Extraction: Filter the mixture through a Celite pad to remove tin salts. Extract the filtrate with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash the combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). Anthranils are typically less polar than the corresponding oximes.

Data Validation Table

| Parameter | Expected Value | Interpretation |

| Appearance | Pale yellow/off-white solid | Anthranils are often fluorescent or colored.[3] |

| TLC ( | ~0.6 (Hex:EtOAc 7:3) | Distinct from starting nitro (~0.4). |

| Confirms 2,1-ring closure. | ||

| IR (Carbonyl) | ~1700 | Confirms aldehyde integrity. |

References

-

Synthesis of Anthranils via Reductive Cyclization

- Detailed protocols on reduction of o-nitrobenzaldehydes.

-

Source:

-

Structural Distinction of Benzoxazole Isomers

- Comparison of 1,2 vs 2,1 isomer NMR shifts.

-

Source:

-

Reactivity and Davis-Beirut Reaction

- Mechanistic insight into the ring-opening of anthranils.

-

Source:

-

General Spectral Data for Benzoxazoles

Sources

Precision Discovery and Isolation of Novel Benzoxazole Alkaloids

Executive Summary

Benzoxazole alkaloids—heterocyclic compounds characterized by a benzene ring fused to an oxazole ring—represent a "privileged scaffold" in medicinal chemistry due to their potent binding affinity with biological targets, including DNA and various kinases. Despite their pharmacological significance (e.g., the antitumor agent UK-1 and the antibiotic Caboxamycin), they remain under-explored compared to their indole or quinoline counterparts.

This guide provides a rigorous, self-validating workflow for the discovery, isolation, and structural elucidation of novel benzoxazole alkaloids, primarily from marine Streptomyces and Micromonospora species. It moves beyond generic natural product isolation to focus on the specific physicochemical properties of the benzoxazole core.

The Chemical Space & Biosynthetic Logic

To isolate novel benzoxazoles, one must first understand their biosynthetic origin. Unlike plant benzoxazinoids, microbial benzoxazoles typically arise from the shikimate pathway, utilizing precursors like 3-amino-4-hydroxybenzoic acid (3,4-AHBA) or 3-hydroxyanthranilic acid (3-HAA) .

Understanding this pathway is critical for genome mining . If your target strain lacks the gene clusters for natL2 (adenylation) or natAM (cyclization), it will not produce the benzoxazole core.

Biosynthetic Pathway Visualization

The following diagram illustrates the critical transition from precursor to the benzoxazole core, highlighting the unstable ester intermediate that defines this pathway.

Figure 1: Biosynthetic logic for benzoxazole formation involving the NatL2/NatAM enzyme pair, distinguishing it from standard amide bond formation.

Source Selection and Dereplication Strategy

The Problem: Rediscovery of known compounds (e.g., calcimycin) wastes resources. The Solution: A "Metabolomics-First" approach using GNPS (Global Natural Products Social Molecular Networking).

Protocol: LC-MS/MS Molecular Networking[1][2][3]

-

Cultivation: Ferment marine Streptomyces (e.g., strain NTK 937 or similar) in A1 medium (starch/yeast extract/peptone) with 3.5% artificial sea salt.

-

Extraction: Extract 50 mL of broth with Ethyl Acetate (EtOAc). Evaporate to dryness.

-

Data Acquisition: Resuspend in MeOH. Analyze via LC-MS/MS (Q-TOF) in positive ionization mode.

-

GNPS Analysis:

-

Upload .mzXML files to the GNPS platform.

-

Cluster Identification: Look for "molecular families" that do not match library spectra for knowns like UK-1 or AJI9561.

-

Benzoxazole Signature: Filter for clusters showing neutral losses characteristic of the oxazole ring cleavage (often complex, but look for fragments corresponding to the hydroxy-aminophenol core).

-

Extraction & Bioassay-Guided Fractionation

Benzoxazoles are moderately polar to non-polar and often fluorescent. This protocol uses Amberlite XAD-16 for initial capture, a critical step to separate the target from highly polar media components.

Step-by-Step Isolation Workflow

| Step | Technique | Critical Parameter | Purpose |

| 1 | Resin Adsorption | Amberlite XAD-16 (20g/L broth) | Captures aromatic secondary metabolites; passes salts/sugars. |

| 2 | Desorption | 100% Methanol elution | Releases the benzoxazoles from the resin. |

| 3 | L/L Partition | EtOAc vs. Water (3x) | Concentrates the benzoxazole in the organic phase. |

| 4 | Flash Chrom. | Silica Gel (Diol-modified) | Gradient: Cyclohexane |

| 5 | Purification | Semi-prep HPLC (C18) | Isocratic or shallow gradient (e.g., 60% MeOH). |

Experimental Workflow Diagram

Figure 2: Isolation workflow emphasizing the use of XAD-16 resin for desalting marine broths prior to solvent partition.

High-Resolution Isolation Protocol (Detailed)

Target Compound Class: Caboxamycin-type or Nataxazole-type alkaloids.

-

Resin Preparation: Wash Amberlite XAD-16 resin with water, then methanol, then water again to remove industrial contaminants. Add to fermentation broth 24 hours prior to harvest.

-

Elution: Filter the resin beads from the broth. Wash beads with distilled water (discard). Elute beads with 100% MeOH.

-

Fractionation:

-

HPLC Purification:

-

Column: Phenomenex Luna C18(2) or equivalent (250 x 10 mm, 5 µm).

-

Mobile Phase: A: H2O + 0.1% Formic Acid; B: Methanol (or Acetonitrile).

-

Gradient: 0-5 min (10% B); 5-30 min (Linear to 100% B).

-

Detection: Monitor at 310 nm (characteristic benzoxazole absorption) and 254 nm .

-

Structural Elucidation Challenges

Confirming the benzoxazole core requires specific NMR signatures. The C-2 position is the most diagnostic carbon.

Diagnostic Data for Benzoxazoles[5][6][7][8][9]

| Nucleus | Position | Typical Shift (ppm) | Multiplicity | Notes |

| 13C NMR | C-2 | 158 - 164 | qC | Diagnostic for the oxazole ring closure. |

| 13C NMR | C-3a | 138 - 142 | qC | Bridgehead carbon (N-side). |

| 13C NMR | C-7a | 148 - 152 | qC | Bridgehead carbon (O-side). |

| 1H NMR | Ar-H | 7.2 - 8.0 | m | Benzene ring protons; coupling patterns determine substitution (4,5,6,7). |

| UV-Vis | - | - | Bathochromic shift in alkaline conditions indicates phenolic -OH. |

Self-Validation:

If the

References

-

Hohmann, C., et al. (2009). Caboxamycin, a new antibiotic of the benzoxazole family produced by the deep-sea strain Streptomyces sp.[2] NTK 937.[1][2][3][4] The Journal of Antibiotics, 62, 99–104. [Link]

-

Cheng, Z., et al. (2023). Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp.[5][6] SCSIO 07395.[5][6] Molecules, 28(3), 968. [Link]

-

Ahmed, F. H., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility.[7][8] Angewandte Chemie International Edition, 59(15), 6054–6060. [Link]

-

Wang, M., et al. (2016). Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking. Nature Biotechnology, 34, 828–837. [Link]

-

Ueki, M., et al. (1994). UK-1, a novel cytotoxic metabolite from Streptomyces sp. 517-02. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 47(10), 1081–1089. [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Caboxamycin, a new antibiotic of the benzoxazole family produced by the deep-sea strain Streptomyces sp. NTK 937 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp. SCSIO 07395 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical and Computational-Driven Elucidation of 2,1-Benzoxazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2,1-Benzoxazole-5-carbaldehyde, a molecule of significant interest within the broader class of benzoxazole heterocycles. Recognizing the limited availability of direct experimental data for this specific compound, this document serves as a roadmap for researchers, scientists, and drug development professionals to fully characterize its structural, spectroscopic, and electronic properties. By integrating state-of-the-art computational chemistry protocols with proposed experimental validation steps, this guide establishes a self-validating system for the in-depth study of 2,1-Benzoxazole-5-carbaldehyde and its derivatives. The methodologies outlined herein are designed to provide a foundational understanding of this molecule, thereby enabling its potential applications in medicinal chemistry and materials science.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] The biological efficacy of benzoxazoles is intrinsically linked to their electronic and structural characteristics, which can be finely tuned through substitution on the benzoxazole core. The introduction of a carbaldehyde group at the 5-position of the 2,1-benzoxazole system, as in 2,1-Benzoxazole-5-carbaldehyde, presents a molecule with intriguing potential for further functionalization and as a building block for more complex bioactive molecules.

This guide will navigate the reader through a systematic approach to understanding 2,1-Benzoxazole-5-carbaldehyde, commencing with its fundamental structural and electronic properties as predicted by computational methods, and followed by a detailed outline for the experimental synthesis and spectroscopic validation.

Molecular Structure and Numbering Convention

A precise understanding of the molecular structure is paramount for the interpretation of spectroscopic data and the prediction of chemical reactivity. The accepted IUPAC numbering for the 2,1-benzoxazole (also known as benzisoxazole) ring system is illustrated below. This convention will be adhered to throughout this guide for the unambiguous assignment of spectral signals.

Caption: General structure and atom numbering of the 2,1-Benzoxazole-5-carbaldehyde core.

Proposed Synthetic Pathway

A proposed two-step synthesis is outlined below, starting from commercially available 4-amino-3-hydroxybenzaldehyde.

Caption: Proposed synthetic workflow for 2,1-Benzoxazole-5-carbaldehyde.

Experimental Protocol: Proposed Synthesis

-

Step 1: N-Formylation. To a solution of 4-amino-3-hydroxybenzaldehyde in a suitable solvent such as toluene, add an excess of formic acid. The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the intermediate, N-(2-hydroxy-4-formylphenyl)formamide.

-

Step 2: Cyclization and Dehydration. The crude N-(2-hydroxy-4-formylphenyl)formamide is then treated with a dehydrating agent. A mild approach would involve heating with acetic anhydride, while a more vigorous method could employ phosphorus pentoxide (P₂O₅). The reaction progress should be carefully monitored by TLC. After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent like ethyl acetate.

-

Purification. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2,1-Benzoxazole-5-carbaldehyde.

Theoretical and Computational Characterization

In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting the properties of 2,1-Benzoxazole-5-carbaldehyde. Density Functional Theory (DFT) is a robust method for obtaining accurate information on molecular geometry, electronic structure, and spectroscopic properties.

Computational Workflow

Caption: A standard workflow for the computational analysis of 2,1-Benzoxazole-5-carbaldehyde.

Detailed Computational Methodologies

-

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Geometry Optimization: The initial 3D structure of 2,1-Benzoxazole-5-carbaldehyde is subjected to geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the theoretical infrared (IR) and Raman spectra.

-

NMR Spectroscopy Prediction: The ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method with DFT. The calculated isotropic shielding values are then referenced against the shielding of a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

-

UV-Vis Spectroscopy Prediction: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.[6] The calculations should be performed considering a solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better simulate experimental conditions.

-

Electronic Structure Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized to understand the electronic frontier orbitals and predict regions of electrophilicity and nucleophilicity. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and potential sites for intermolecular interactions.

Predicted Spectroscopic Data

The following table summarizes the expected ranges for the key spectroscopic data of 2,1-Benzoxazole-5-carbaldehyde based on computational predictions and data from analogous compounds.

| Spectroscopic Data | Predicted Values | Notes |

| ¹H NMR (ppm) | 9.5 - 10.5 (s, 1H, -CHO) | The aldehyde proton is expected to be significantly downfield. |

| 7.5 - 8.5 (m, 3H, Ar-H) | Aromatic protons will show a complex splitting pattern. | |

| ¹³C NMR (ppm) | 185 - 195 (C=O) | The aldehyde carbonyl carbon is a key diagnostic signal. |

| 110 - 160 (Aromatic C) | The benzoxazole carbons will resonate in this region. | |

| IR (cm⁻¹) | 2850 - 2750 (C-H stretch, aldehyde) | Characteristic C-H stretching of the aldehyde group. |

| 1710 - 1680 (C=O stretch, aldehyde) | Strong absorption band for the aldehyde carbonyl. | |

| 1620 - 1450 (C=C and C=N stretch) | Aromatic and oxazole ring stretching vibrations. | |

| UV-Vis (λmax, nm) | 280 - 350 | Expected π → π* and n → π* transitions. The exact value will depend on the solvent.[6][7] |

Experimental Validation: A Self-Validating System

The computational predictions must be validated through rigorous experimental characterization. The following protocols outline the necessary steps to confirm the structure and properties of the synthesized 2,1-Benzoxazole-5-carbaldehyde.

Standard Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the structural elucidation of 2,1-Benzoxazole-5-carbaldehyde.

Detailed Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing TMS as an internal standard.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Additional experiments such as DEPT-135, COSY, and HSQC can be performed for unambiguous signal assignment.

-

Analysis: Compare the experimental chemical shifts and coupling constants with the computationally predicted values.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic vibrational frequencies for the aldehyde C-H and C=O stretches, as well as the aromatic and benzoxazole ring vibrations.[8][9] Compare these with the scaled frequencies from the DFT calculations.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.

-

Analysis: Determine the wavelength of maximum absorption (λmax) and compare it with the values predicted by TD-DFT calculations.

-

-

Mass Spectrometry (MS):

-

Data Acquisition: Obtain a high-resolution mass spectrum using either Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or M⁺) and compare it with the calculated exact mass of C₈H₅NO₂. Analyze the fragmentation pattern to further confirm the structure.

-

Chemical Reactivity and Potential Applications

The presence of the aldehyde functional group makes 2,1-Benzoxazole-5-carbaldehyde a versatile intermediate for the synthesis of a wide range of derivatives. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions. The benzoxazole ring itself can be subject to electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the aldehyde group.

Given the established biological activities of the benzoxazole scaffold, derivatives of 2,1-Benzoxazole-5-carbaldehyde could be explored as:

-

Antimicrobial agents: The aldehyde could be converted to Schiff bases or other functionalities known to enhance antimicrobial activity.

-

Anticancer agents: The benzoxazole core is a known pharmacophore in oncology, and new derivatives could be synthesized and screened for cytotoxic activity.

-

Fluorescent probes: The conjugated π-system of the benzoxazole ring can impart fluorescent properties, which could be modulated by derivatization of the aldehyde group for applications in bio-imaging.

Conclusion

This technical guide has presented a comprehensive, integrated approach for the in-depth study of 2,1-Benzoxazole-5-carbaldehyde. By combining robust computational predictions with a clear roadmap for experimental synthesis and validation, this document provides the necessary tools for researchers to fully elucidate the properties of this intriguing molecule. The methodologies described herein are not only applicable to the title compound but can also serve as a general framework for the investigation of other novel heterocyclic systems where experimental data is limited. The knowledge gained from such studies will undoubtedly pave the way for the rational design and development of new functional molecules with potential applications in medicine and materials science.

References

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025).

- TSI Journals. (2012).

- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61, 881-887.

- BenchChem. (2025).

- PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- MDPI. (2025).

- BenchChem. (2025).

- International Journal of Pharmacy and Biological Sciences. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety.

- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.

- PubChemLite. (n.d.). 2,1-benzoxazole-5-carbaldehyde (C8H5NO2).

- Matrix Fine Chemicals. (n.d.). 2,1,3-BENZOXADIAZOLE-5-CARBALDEHYDE | CAS 32863-33-5.

- ChemicalBook. (n.d.). Benzoxazole(273-53-0) 1H NMR spectrum.

- SpectraBase. (n.d.). 2,1-Benzisoxazole - Optional[13C NMR] - Chemical Shifts.

- NIST. (n.d.). Benzoxazole - the NIST WebBook.

- ResearchGate. (n.d.). Spectroscopic Data of 2a -c in Different Media.

- SciELO. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.

- Elsevier. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV)

- Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.

- PubChem. (n.d.). 1,2-Benzoxazole-5-carbaldehyde | C8H5NO2 | CID 72212723.

- ResearchGate. (2025).

- PMC. (n.d.).

- Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities.

- ResearchGate. (n.d.).

- MJM. (2020). UV-Visible spectral analysis of 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime –A theoretical approach.

- ResearchGate. (2025). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. malayajournal.org [malayajournal.org]

- 7. scielo.br [scielo.br]

- 8. esisresearch.org [esisresearch.org]

- 9. researchgate.net [researchgate.net]

Introduction to the Chemistry of 2,1-Benzoxazoles (Anthranils)

Executive Summary

2,1-Benzoxazoles , historically and commonly known as anthranils , represent a unique class of fused heterocycles distinct from their more common isomer, 1,3-benzoxazoles. While 1,3-benzoxazoles are stable pharmacophores often derived from 2-aminophenols, anthranils are characterized by a labile N–O bond that imparts "masked" reactivity. They act as latent 1,2-bifunctional synthons (specifically o-aminocarbonyl equivalents), making them powerful intermediates in the synthesis of complex nitrogen scaffolds like quinolines , acridines , and 1,4-benzodiazepines .

This guide explores the structural rationale, synthesis methodologies, and divergent reactivity profiles of anthranils, providing researchers with actionable protocols for drug discovery and scaffold hopping.

Structural & Electronic Profile

The anthranil core consists of a benzene ring fused to an isoxazole ring across the [c] bond.

-

IUPAC Name: 2,1-Benzisoxazole (often indexed as benzo[c]isoxazole).

-

Key Feature: The N–O bond is the "weak link" (bond dissociation energy ~50–60 kcal/mol), susceptible to reductive cleavage and transition-metal insertion.

-

Electronic Character: The C3 position is electrophilic. The nitrogen atom is weakly basic compared to pyridine or quinoline due to the electron-withdrawing oxygen.

Distinction from Isomers

| Feature | 2,1-Benzoxazole (Anthranil) | 1,3-Benzoxazole |

| Structure | N and O are adjacent (N–O bond). | N and O are separated by C2. |

| Stability | Labile N–O bond; reactive intermediate. | Highly stable aromatic system. |

| Primary Use | Synthon for ring expansion/rearrangement. | Final pharmacophore in drugs (e.g., Tafamidis). |

Synthesis Strategies

Modern synthesis relies on two primary retrosynthetic disconnections: the construction of the isoxazole ring from o-substituted arenes and the direct annulation of nitroarenes.

Method A: Nucleophilic Substitution of Hydrogen (The Makosza Pathway)

This is the most robust method for accessing 3-aryl anthranils from inexpensive nitroarenes and arylacetonitriles. It proceeds via a

Mechanism:

-

Carbanion Attack: The benzyl cyanide carbanion attacks the ortho-position of the nitroarene to form a

-adduct. -

Silylation/Oxidation: In the presence of a base (e.g., NaOH, KOH) or silylating agents, the adduct eliminates water/hydroxide.

-

Cyclization: The nitro group is reduced to a nitroso intermediate, which condenses with the

-carbon to close the ring.

Method B: The "Davis-Beirut" Diversion

While the classic Davis-Beirut reaction yields 2H-indazoles from o-nitrobenzylamines, altering the substrate to o-nitrobenzaldehydes or alcohols and controlling the intermediate nitroso species can divert the pathway toward anthranils.

Method C: Tf O-Mediated C3 Functionalization

A recent metal-free approach utilizes triflic anhydride (Tf

Divergent Reactivity: The "Anthranil Hub"

Anthranils function as a chemical "hub." The fate of the molecule depends on the cleavage agent:

-

Reductive Conditions (Fe/AcOH, SnCl

, H -

Transition Metal Catalysis (Rh, Co, Ru): The metal inserts into the N–O bond to form a metal-nitrenoid species. This intermediate captures alkynes, alkenes, or diazo compounds to form quinolines or indoles .

Visualization: The Reactivity Landscape

Caption: Divergent reactivity of the anthranil core.[1][2] The N-O bond acts as the mechanistic pivot point, leading to distinct bioactive scaffolds based on the activation mode.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-2,1-benzoxazole (Makosza Method)

Target: Synthesis from nitrobenzene and phenylacetonitrile.[3]

Reagents:

-

Nitrobenzene (1.0 equiv)

-

Phenylacetonitrile (1.1 equiv)

-

NaOH (Solid pellets, 10 equiv)

-

Solvent: Methanol/THF (1:1 v/v)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve nitrobenzene (10 mmol) and phenylacetonitrile (11 mmol) in MeOH/THF (20 mL).

-

Addition: Cool the solution to 0°C. Add powdered NaOH (100 mmol) slowly to control the exotherm. The solution will turn deep purple/black (formation of the

-adduct/nitroso intermediate). -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO

, Hexane/EtOAc 8:1). -

Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with CH

Cl -

Purification: Wash combined organics with brine, dry over Na

SO -

Validation:

H NMR (CDCl

Protocol 2: Rh(III)-Catalyzed Annulation to Quinolines

Target: Conversion of anthranil to a substituted quinoline using an internal alkyne.

Reagents:

-

Anthranil derivative (0.2 mmol)

-

Diphenylacetylene (0.24 mmol)

-

Catalyst: [Cp*RhCl

] -

Additive: AgSbF

(10 mol%) -

Oxidant: Cu(OAc)

(0.2 equiv) - Note: Often catalytic or stoichiometric depending on specific substrate. -

Solvent: DCE (Dichloroethane)

Procedure:

-

Assembly: In a glovebox or under N

, combine the anthranil, alkyne, Rh-catalyst, AgSbF -

Heating: Seal the tube and heat to 100°C for 12 hours.

-

Mechanism: The Rh(III) inserts into the N–O bond, forming a rhodacycle. Alkyne insertion follows, and reductive elimination yields the quinoline.

-

Workup: Cool to RT, filter through a celite pad, and concentrate.

-

Purification: Silica gel chromatography.

Medicinal Chemistry Applications

Anthranils are rarely the final drug; they are the "Trojan horses" of synthesis.

-

Benzodiazepine Anxiolytics: The reductive ring opening of 3-aryl anthranils yields 2-aminobenzophenones. Reaction with glycine ethyl ester hydrochloride closes the 7-membered ring to form the diazepam core.

-

Farnesyl Transferase Inhibitors: Anthranil-derived quinolines have been explored as inhibitors of Ras-protein farnesylation, a target in oncology.

-

Isosteres: In rare cases, the anthranil ring itself is used as a bioisostere for esterified anthranilic acids, providing a rigidified, lipophilic alternative that improves membrane permeability.

Data Summary: Conditions for Ring Opening

| Reagent | Mechanism | Product | Yield (Typical) |

| Fe / AcOH | Single Electron Transfer (SET) | 2-Aminoarylketone | 85-95% |

| H | Catalytic Hydrogenation | 2-Aminoarylketone | >90% |

| Cp*Rh(III) | Nitrenoid Insertion | Quinoline (w/ alkyne) | 60-85% |

| Fe(OTf) | Lewis Acid Catalysis | N-functionalized phenols | 50-75% |

Synthesis Mechanism Visualization

The following diagram details the Makosza Pathway (Method A), highlighting the critical

Caption: Mechanism of the base-mediated condensation of nitroarenes with arylacetonitriles (Makosza pathway) to form the anthranil core.

References

-

Davis, R. B., & Pizzini, L. C. (1960). The Condensation of Aromatic Nitro Compounds with Arylacetonitriles.[3][4][5][6] I. Nitrobenzene.[6] Journal of the Organic Chemistry. Link

-